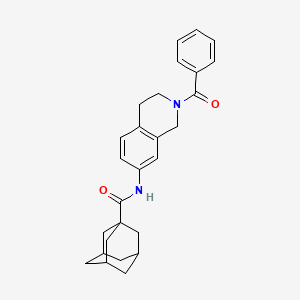
N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)adamantane-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)adamantane-1-carboxamide is a useful research compound. Its molecular formula is C27H30N2O2 and its molecular weight is 414.549. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Mode of action
Thiqs often interact with their targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .
Biochemical pathways
Thiqs are known to affect a variety of biochemical pathways due to their diverse biological activities .
Result of action
Thiqs are known to have diverse biological activities, suggesting that they may have multiple effects at the molecular and cellular level .
生物活性
N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)adamantane-1-carboxamide is a synthetic compound derived from the isoquinoline family. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is C23H28N2O2, with a molecular weight of approximately 364.48 g/mol. The compound features a unique adamantane moiety that contributes to its biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : It has been shown to inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS), leading to anti-inflammatory effects.
- Neuroprotective Effects : The compound exhibits neuroprotective properties by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells.
- Antimicrobial Activity : Preliminary studies indicate potential antimicrobial effects against various pathogens.
Biological Activity Overview
The following table summarizes the biological activities associated with this compound:
Case Study 1: Anti-inflammatory Activity
A study evaluated the anti-inflammatory effects of the compound in a murine model of inflammation. Results showed significant reduction in paw edema compared to control groups, indicating its potential as an anti-inflammatory agent.
Case Study 2: Neuroprotection
In vitro studies using neuroblastoma cell lines demonstrated that treatment with this compound resulted in decreased levels of reactive oxygen species (ROS), suggesting its role in protecting against oxidative damage.
Case Study 3: Antimicrobial Efficacy
A series of antimicrobial assays revealed that the compound exhibited notable activity against Staphylococcus aureus and Candida albicans. Further optimization of the structure may enhance its efficacy against these pathogens.
Comparative Analysis with Related Compounds
To understand the unique biological profile of this compound, it is beneficial to compare it with other isoquinoline derivatives:
| Compound Name | Biological Activity | Notable Features |
|---|---|---|
| N-(2-benzoyl-1,2,3,4-tetrahydroisoquinoline) | Moderate antimicrobial | Lacks adamantane moiety; lower potency |
| 1-Benzyl-1,2,3,4-tetrahydroisoquinoline | Neuroprotective; mild anti-inflammatory | Similar structure but different activity profile |
| N-(2-benzoyl-3-fluoroisoquinoline) | Anticancer | Fluorine substitution enhances activity |
特性
IUPAC Name |
N-(2-benzoyl-3,4-dihydro-1H-isoquinolin-7-yl)adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N2O2/c30-25(22-4-2-1-3-5-22)29-9-8-21-6-7-24(13-23(21)17-29)28-26(31)27-14-18-10-19(15-27)12-20(11-18)16-27/h1-7,13,18-20H,8-12,14-17H2,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAVLFKFKLNWRGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C=CC(=C2)NC(=O)C34CC5CC(C3)CC(C5)C4)C(=O)C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














